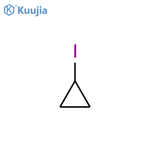

Synthesis of cyclopropanes

,

Science of Synthesis,

2009,

48,

477-613